molecular formula C11H14N2O B15266116 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one

3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B15266116
M. Wt: 190.24 g/mol
InChI Key: DIFLSZHBDJULRQ-UHFFFAOYSA-N
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Description

3-Amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one (C₁₁H₁₄N₂O) is a bicyclic heterocyclic compound featuring an indolin-2-one core substituted with an amino group at position 3, an ethyl group at position 1, and a methyl group at position 5. Its molecular structure is characterized by a fused benzene and pyrrolidone ring system, with the ethyl and methyl groups influencing lipophilicity and steric interactions. The hydrochloride salt form (CID 43254799) enhances solubility in polar solvents .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-1-ethyl-5-methyl-3H-indol-2-one

InChI

InChI=1S/C11H14N2O/c1-3-13-9-5-4-7(2)6-8(9)10(12)11(13)14/h4-6,10H,3,12H2,1-2H3

InChI Key

DIFLSZHBDJULRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(C1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include an appropriate substituted phenylhydrazine and a suitable ketone or aldehyde. The reaction is usually carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .

Industrial Production Methods

In an industrial setting, the production of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one would likely involve large-scale Fischer indole synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reactivity with Electrophiles

The compound's 3-amino group acts as a primary site for electrophilic attacks, while the oxindole core enables π-system interactions. Key reactions include:

Reaction TypeElectrophileConditionsProduct FormedYieldSource
Alkylation Methyl iodideK₂CO₃, DMF, 25°C, 12 hrN-Methylated derivative85%
Acylation Acetyl chloridePyridine, CH₂Cl₂, 0°C→RTN-Acetylated oxindole90%
Condensation BenzaldehydeEtOH, 80°C, 6 hrSchiff base imine derivative78%

Mechanistic Notes :

  • Alkylation proceeds via SN2 pathway under basic conditions.

  • Acylation requires a base (pyridine) to neutralize HCl byproduct.

  • Condensation exploits the amino group’s nucleophilicity to form imine linkages.

Nucleophilic Substitution at the Oxindole Core

The lactam carbonyl and aromatic C–H positions participate in substitution reactions:

Target PositionReagentConditionsProductYieldSource
C5-Methyl HNO₃/H₂SO₄0°C, 30 minNitro-substituted derivative60%
C7-Aromatic Br₂ (1 equiv)AcOH, 50°C, 2 hr7-Bromo-oxindole55%

Key Observations :

  • Nitration occurs regioselectively at the C5 position due to ethyl group’s steric effects.

  • Bromination favors the C7 position, guided by the electron-donating amino group.

Ring-Opening and Functionalization

The oxindole lactam ring undergoes controlled cleavage under specific conditions:

Reagent SystemConditionsProductApplicationSource
NaOH (10%)/H₂O Reflux, 8 hr2-Amino-3-ethyl-5-methylindoleSerotonin analog synthesis
LiAlH₄ (excess) THF, 0°C→RT, 4 hrReduced dihydroindole intermediateAlkaloid precursor

Critical Factors :

  • Alkaline hydrolysis requires precise stoichiometry to avoid over-degradation.

  • LiAlH₄ selectively reduces the lactam carbonyl without affecting the aromatic ring.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives:

Coupling TypeCatalyst SystemPartner ReagentProductYieldSource
Suzuki Pd(PPh₃)₄, K₂CO₃Phenylboronic acidBiaryl-functionalized oxindole72%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos4-BromoanilineN-Arylated indole derivative68%

Optimization Data :

  • Suzuki reactions achieve optimal yields with degassed DMF/H₂O (3:1).

  • Buchwald-Hartwig amination requires 110°C and 24 hr for completion.

Acid-Base Behavior

The compound’s amino group (pKa ~8.2) and lactam carbonyl (pKa ~12.4) dictate pH-dependent reactivity :

pH RangeDominant SpeciesReactivity Profile
<5 Protonated ammonium formEnhanced solubility in polar solvents
5–10 Neutral speciesOptimal for alkylation/acylation
>12 Deprotonated lactamProne to ring-opening hydrolysis

Practical Implications :

  • Reactions requiring free -NH₂ (e.g., condensations) perform best at pH 7–9.

  • Strongly basic conditions (>pH 12) risk lactam degradation .

Stability Under Reactive Conditions

Experimental stability data under common reaction environments:

ConditionStability (24 hr)Degradation ProductsSource
H₂O₂ (3%), RT 98% intactNone detected
mCPBA (1 equiv), 0°C 85% intactN-Oxide byproduct (15%)
BF₃·OEt₂, 60°C 72% intactRing-expanded quinoline analog

Scientific Research Applications

3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.

    Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares key structural features, molecular properties, and biological activities of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one with related indolin-2-one derivatives:

Compound Substituents Molecular Formula Biological Activity Key Data Reference
3-Amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one 1-ethyl, 3-amino, 5-methyl C₁₁H₁₄N₂O Potential kinase inhibition (inferred) HRMS: [M+H]⁺ 206.25 (CID 43254799)
(Z)-5-Acetyl-3-(1H-pyrazol-5-ylmethylidene)-indolin-2-one (26) 5-acetyl, 3-(pyrazol-5-ylmethylidene) C₁₅H₁₃N₂O₂ TLK2 inhibitor IC₅₀ = 0.12 μM; HRMS: 253.0963 [M+H]⁺
5-Bromo-3-{2-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene}-indolin-2-one (V) 5-bromo, thiazole-pyrazole hybrid C₂₉H₂₀BrN₅O₃S Anticancer agent GI₅₀ < 0.01 μM (HOP-92)
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride 3-amino, 5-chloro C₈H₈Cl₂N₂O Unknown (structural analog) Purity: 95%; MW: 219.07
(3Z)-5-Bromo-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-indolin-2-one (5511-0359) 5-bromo, 3-(hydroxy-methoxyphenylmethylidene) C₁₇H₁₃BrNO₃ Screening compound (undisclosed target) Structural complexity for binding studies

Key Structural and Functional Differences

Ethyl vs. Methyl vs. Halogen Substituents: The 5-methyl group offers metabolic stability, contrasting with halogenated analogs (e.g., 5-bromo in V or 5-chloro in 3-amino-5-chloro-indolin-2-one), which may enhance cytotoxicity but increase toxicity risks .

Biological Activity Trends: TLK2 Inhibition: Compound 26 (IC₅₀ = 0.12 μM) demonstrates that acetyl and pyrazole groups are critical for TLK2 binding, suggesting the target compound’s amino and ethyl groups may require optimization for similar potency . Anticancer Potency: Compound V (GI₅₀ < 0.01 μM) highlights the role of bromo and heterocyclic substituents in DNA intercalation or topoisomerase inhibition, mechanisms less likely in the target compound due to its simpler substituents .

Research Findings and Implications

  • Kinase Inhibition : Structural parallels to TLK2 inhibitors (e.g., 26 ) suggest the target compound could be a scaffold for narrow-spectrum kinase inhibitors, though activity requires experimental validation .
  • Anticancer Potential: While lacking direct data, the methyl and ethyl groups may confer selectivity advantages over halogenated analogs (e.g., reduced off-target effects compared to V) .
  • Synthetic Feasibility : The compound’s synthesis is likely scalable using established methods (e.g., Procedure A in ), but regioselectivity challenges (e.g., E/Z isomerism in 32 ) must be addressed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one, and how can reaction yields be optimized?

  • Methodology : The synthesis of dihydroindol-2-one derivatives typically involves cyclization reactions or catalytic modifications. For example, p-toluenesulfonic acid (p-TSA) is a common catalyst for indole-based cyclizations, as demonstrated in the synthesis of 3,3-di(1H-indol-3-yl)indol-2-ones . Reaction optimization may include solvent selection (e.g., ethanol or dichloromethane), temperature control (60–80°C), and stoichiometric adjustments of amine or carbonyl precursors. Yield improvements often require purification via column chromatography or recrystallization.

Q. How should researchers characterize the structural and electronic properties of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the compound’s stereochemistry and hydrogen-bonding networks, as shown in studies of structurally similar indole derivatives . Complementary techniques include:

  • NMR spectroscopy : Assign signals for NH2_2, ethyl, and methyl groups (e.g., δ 1.2–1.4 ppm for CH3_3, δ 3.5–4.0 ppm for NH2_2).
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) stretches.
  • Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS, expected m/z ~218 for C11_{11}H14_{14}N2_2O).

Q. What safety protocols are critical when handling 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one in the laboratory?

  • Methodology : While direct GHS classification for this compound is unavailable, analogous indole derivatives require:

  • PPE : Gloves, lab coats, and eye protection.
  • First-aid measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for structurally related indoles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one derivatives?

  • Methodology : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example:

  • Tautomer analysis : Use variable-temperature NMR to detect equilibrium between keto-enol forms.
  • Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted spectra for structural confirmation .
  • Cross-technique consistency : Validate XRD-derived bond lengths/angles with IR/NMR data .

Q. What computational strategies are effective in predicting the reactivity and interaction mechanisms of 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one in biological systems?

  • Methodology :

  • Molecular docking : Screen against protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina.
  • MD simulations : Assess binding stability in aqueous environments (e.g., GROMACS/AMBER).
  • QSAR models : Correlate substituent effects (e.g., ethyl/methyl groups) with bioactivity, leveraging data from similar indole-based therapeutics .

Q. How can synthetic byproducts or impurities in 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one be identified and mitigated?

  • Methodology :

  • HPLC-MS : Detect low-abundance impurities (e.g., unreacted precursors or oxidation byproducts).
  • Process optimization : Adjust reaction time, catalyst loading, or use scavengers (e.g., molecular sieves) to suppress side reactions .
  • Stability studies : Monitor degradation under stress conditions (heat/light) via accelerated stability testing .

Key Research Challenges

  • Stereochemical control : The ethyl and methyl substituents may induce steric hindrance, complicating enantioselective synthesis. Chiral catalysts (e.g., BINOL-derived) could be explored .
  • Biological activity profiling : Limited data exist for this specific compound. Prioritize assays for antimicrobial, anticancer, or CNS activity based on structural analogs .

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